Cas no 592533-70-5 (Methyl 2-fluorobenzoylacetate)
Methyl 2-fluorobenzoylacetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-fluorobenzoylacetate
- Methyl 3-(2-fluorophenyl)-3-oxopropanoate
- 2,2-dimethyl-4-methylenepentanedioic acid dimethyl ester
- 5-(3-fluoro-phenyl)-3-oxo-pentanoic acid methyl ester
- CTK2H3449
- dimethyl 2,2-dimethyl-4-methylenepentadienoate
- dimethyl 2,2-dimethyl-4-methylenepentanedioate
- dimethyl 2,2-dimethyl-4-methylenepentanoate
- dimethyl 4-methylpent-1-ene-2,4-dicarboxylate
- methyl methacrylate
- Pentanedioic acid, 2,2-dimethyl-4-methylene-, dimethyl ester
- AKOS006276120
- 3-(2-FLUORO-PHENYL)-3-OXO-PROPIONIC ACID METHYLESTER
- Benzenepropanoic acid, 2-fluoro-beta-oxo-, methyl ester
- AS-44851
- SY122679
- Methyl-2'-fluorobenzoyl acetate
- SCHEMBL3692544
- methyl3-(2-fluorophenyl)-3-oxopropanoate
- 3-(2-Fluoro-phenyl)-3-oxo-propionic acid methyl ester
- AM801
- 2-Fluoro-b-oxo-benzenepropanoic acid methyl ester
- DB-334784
- MFCD03424763
- DB-065531
- HVFIYFIBZJWQAE-UHFFFAOYSA-N
- Methyl2-fluorobenzoylacetate
- CS-0150724
- DTXSID901282232
- A908236
- Methyl 2'-fluorobenzoylacetate
- 592533-70-5
- 185302-86-7
- AB7528
- Benzenepentanoic acid, 3-fluoro-b-oxo-, methyl ester
- Methyl 2-fluoro-I(2)-oxobenzenepropanoate
-
- Inchi: 1S/C10H9FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3
- InChI Key: HVFIYFIBZJWQAE-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(CC(=O)OC)=O
Computed Properties
- Exact Mass: 196.05357231g/mol
- Monoisotopic Mass: 196.05357231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 43.4Ų
Methyl 2-fluorobenzoylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019098854-5g |
Methyl 2-fluorobenzoylacetate |
592533-70-5 | 95% | 5g |
$464.60 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582469-1g |
Methyl 5-(3-fluorophenyl)-3-oxopentanoate |
592533-70-5 | 98% | 1g |
¥1596.00 | 2024-05-07 | |
| Crysdot LLC | CD12057681-5g |
Methyl 2-fluorobenzoylacetate |
592533-70-5 | 95+% | 5g |
$564 | 2024-07-24 |
Methyl 2-fluorobenzoylacetate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Methyl 2-fluorobenzoylacetate
Recent Advances in the Application of Methyl 2-fluorobenzoylacetate (CAS: 592533-70-5) in Chemical Biology and Pharmaceutical Research
Methyl 2-fluorobenzoylacetate (CAS: 592533-70-5) has emerged as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals and chemical probes. Recent studies have highlighted its utility in the construction of fluorinated heterocycles, which are increasingly important in drug discovery due to their enhanced metabolic stability and binding affinity. This brief summarizes the latest research findings and applications of this compound, providing insights into its role in advancing chemical biology and medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Methyl 2-fluorobenzoylacetate as a precursor for the synthesis of fluorinated pyrazole derivatives. These derivatives exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers employed a multi-step synthetic route, with Methyl 2-fluorobenzoylacetate serving as the fluorinated building block. The resulting compounds showed improved pharmacokinetic properties compared to their non-fluorinated analogs, underscoring the importance of strategic fluorine incorporation in drug design.
In parallel, a team at MIT reported the application of this compound in the development of positron emission tomography (PET) tracers. By leveraging the fluorine atom in Methyl 2-fluorobenzoylacetate, they synthesized 18F-labeled probes for imaging neurodegenerative diseases. The study, published in ACS Chemical Neuroscience, highlighted the compound's versatility in radiopharmaceutical chemistry and its potential to facilitate early diagnosis of Alzheimer's disease.
From a mechanistic perspective, recent computational studies have shed light on the conformational preferences of Methyl 2-fluorobenzoylacetate and its derivatives. Density functional theory (DFT) calculations revealed that the fluorine substitution significantly influences the molecular electrostatic potential, which in turn affects intermolecular interactions. These findings, published in Physical Chemistry Chemical Physics, provide valuable guidance for the rational design of new compounds using this scaffold.
Looking ahead, the unique properties of Methyl 2-fluorobenzoylacetate position it as a valuable tool in fragment-based drug discovery. Its moderate size, presence of a fluorine atom, and synthetic accessibility make it an attractive starting point for the development of targeted therapies. Ongoing research is exploring its application in the synthesis of covalent inhibitors and proteolysis targeting chimeras (PROTACs), potentially opening new avenues in the treatment of challenging diseases.
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